molecular formula C23H19F2N3O2 B2505960 2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1286713-60-7

2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2505960
CAS RN: 1286713-60-7
M. Wt: 407.421
InChI Key: NBPXNNBTKWQFEW-UHFFFAOYSA-N
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Description

This compound, also known as “2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide”, has a molecular formula of C23H19F2N3O2 and an average mass of 407.413 Da .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have investigated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Preliminary in vitro studies have shown promising results, making it a candidate for further exploration in the development of novel antibiotics .

Organic Synthesis and Medicinal Chemistry

Thiazole derivatives, like our compound, play a crucial role in organic synthesis. The Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones, has been widely used to access thiazole scaffolds. These scaffolds serve as building blocks for various drugs, including antimicrobials, antifungals, antiretrovirals, and antineoplastics. Researchers continue to explore modifications of thiazole structures for improved drug efficacy .

Isocyanate Chemistry

The compound contains an isocyanate group, which is a versatile functional group in organic chemistry. Isocyanates participate in various reactions, such as the synthesis of ureas, carbamates, and other nitrogen-containing compounds. Researchers may investigate its reactivity in constructing novel molecules or as a precursor for other functionalized compounds .

Pyrazole Derivatives

Although not directly related to the compound, pyrazole derivatives have gained attention due to their diverse biological activities. Researchers have synthesized fluorinated pyrazoles with potential applications in drug discovery. Our compound’s structural features may inspire the design of new pyrazole-based drugs .

Other Applications

While the above fields represent the primary areas of interest, interdisciplinary research may uncover additional applications. Collaborations between chemists, biologists, and pharmacologists could reveal novel uses for this compound.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2/c1-15-6-7-18(12-20(15)25)26-21(29)14-28-11-9-16-8-10-27(22(16)23(28)30)13-17-4-2-3-5-19(17)24/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXNNBTKWQFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

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